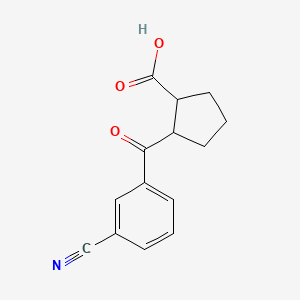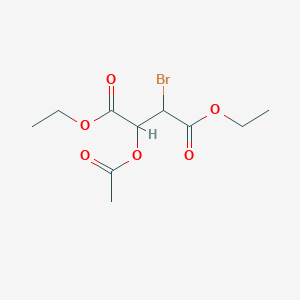![molecular formula C11H11NO4 B14797031 [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid is a compound belonging to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is a partially saturated isoquinoline ring system, and an acetic acid group. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can exhibit different biological activities and properties. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions produce fully saturated isoquinoline compounds.
科学研究应用
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a precursor for the development of novel isoquinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of [(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar structure but lacking the acetic acid group. It exhibits different biological activities and properties.
Quinoline: An aromatic compound with a fully unsaturated ring system. It has distinct chemical and biological properties compared to this compound.
Isoquinoline: Another aromatic compound with a similar structure but different functional groups. It is used as a precursor for the synthesis of various isoquinoline derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)6-16-9-3-1-2-8-7(9)4-5-12-11(8)15/h1-3H,4-6H2,(H,12,15)(H,13,14) |
InChI 键 |
GVNZYOLSGFNSMG-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
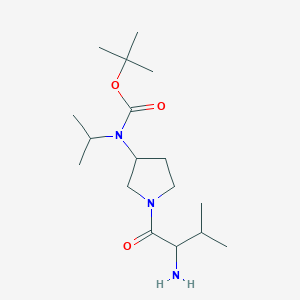
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)


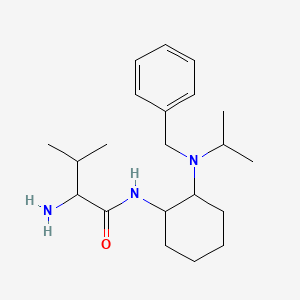

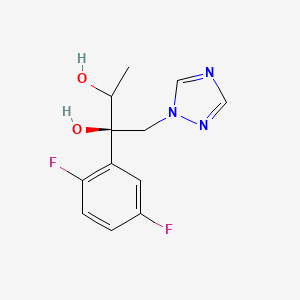
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
